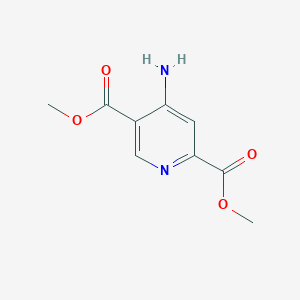
Dimethyl 4-aminopyridine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-aminopyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of Dimethyl 4-aminopyridine-2,5-dicarboxylate involves a two-stage process . The first stage involves the reaction of bis(trichloromethyl) carbonate with dimethyl 4-amino-2,5-pyridinedicarboxylate in dichloromethane at -77℃ . The second stage involves the reaction of 5,6-dimethoxypyridin-2-amine in dichloromethane .Molecular Structure Analysis
The molecular structure of Dimethyl 4-aminopyridine-2,5-dicarboxylate can be analyzed using various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
Dimethyl 4-aminopyridine-2,5-dicarboxylate is a powder that should be stored in a dark place, in an inert atmosphere, at room temperature . Its melting point is 183-185℃ .Applications De Recherche Scientifique
Photochemical Dimerization
Research on the photochemical behavior of 2-aminopyridines, which are structurally related to Dimethyl 4-aminopyridine-2,5-dicarboxylate, has shown that ultraviolet irradiation in hydrochloric acid solution can lead to the formation of photodimers. This study by Taylor and Kan (1963) highlights the unique chemical and physical properties of these dimers, suggesting potential applications in materials science and photophysics (Taylor & Kan, 1963).
Supramolecular Architectures
Zhang et al. (2015) have demonstrated the construction of 2D-3D supramolecular architectures using non-covalent weak interactions between 4-dimethylaminopyridine and organic acids. Their research provides insight into how 4-dimethylaminopyridine plays a crucial role in binding with organic acid derivatives, potentially applicable in the design of new materials and nanostructures (Zhang et al., 2015).
Esterification and Lactonization
Inanaga et al. (1979) developed a rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine. This method was successfully applied to the synthesis of large-ring lactones, indicating its utility in synthetic organic chemistry (Inanaga et al., 1979).
Dye-Sensitized Solar Cells
Constable et al. (2009) explored copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, including derivatives similar to Dimethyl 4-aminopyridine-2,5-dicarboxylate, for use in dye-sensitized solar cells (DSCs). Their work on synthetic approaches and the preliminary studies of DSCs with these complexes opens avenues for the development of new energy conversion materials (Constable et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 4-aminopyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)5-4-11-7(3-6(5)10)9(13)15-2/h3-4H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKXMCHZIQXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-aminopyridine-2,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydrothiopyrano[3,4-c]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2860181.png)
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2860184.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,4-difluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2860185.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2860186.png)
![(E)-ethyl 3-ethyl-2-((3-(ethylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860188.png)


![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)
![(2S)-1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B2860196.png)
![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)
![[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2860198.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2860200.png)